molecular formula C14H12FNOS2 B2599280 (2-(3-Fluorophenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone CAS No. 2034243-01-9

(2-(3-Fluorophenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone

Cat. No.: B2599280
CAS No.: 2034243-01-9
M. Wt: 293.37
InChI Key: WNVXLMOTDRAVTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine derivatives, which include “(2-(3-Fluorophenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone”, has been a subject of interest in recent years . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazolidine ring attached to a thiophene ring and a fluorophenyl group. The thiazolidine ring is a five-membered heterocyclic ring containing sulfur at the first position and nitrogen at the third position .

Scientific Research Applications

Synthesis and Characterization

  • Shahana and Yardily (2020) synthesized novel compounds related to (2-(3-Fluorophenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone and characterized them using various spectroscopic methods. Their study focused on structural optimization, bonding features, and vibrational wave numbers using density functional theory. This work contributes to understanding the structural and electronic properties of such compounds (Shahana & Yardily, 2020).

Crystal Structure Analysis

  • Nagaraju et al. (2018) reported on the synthesis and crystal structure of a related compound, providing insights into the molecular structure and potential applications in material science and pharmaceuticals. Their work demonstrates the wide spectrum of biological activities of substituted thiophenes, which are integral to the compound (Nagaraju et al., 2018).

Antibacterial Activity

  • The study by Shahana and Yardily (2020) also included molecular docking studies to understand the antibacterial activity of the compound. This aspect highlights the potential pharmaceutical applications of such compounds, particularly in the realm of antibacterial agents (Shahana & Yardily, 2020).

Antitumor Activity

  • Tang and Fu (2018) synthesized a related compound with a focus on its antitumor activity. Their preliminary biological tests showed inhibition of the proliferation of various cancer cell lines, suggesting the potential of such compounds in cancer therapy (Tang & Fu, 2018).

Xanthine Oxidase Inhibition and Antioxidant Properties

  • Ranganatha et al. (2014) synthesized novel analogs and evaluated them for xanthine oxidase inhibition and antioxidant properties. Their findings suggest potential therapeutic applications in diseases related to oxidative stress and xanthine oxidase activity (Ranganatha et al., 2014).

Future Directions

The future directions for research on “(2-(3-Fluorophenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone” and similar compounds involve the development of new drug candidates . Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS2/c15-12-3-1-2-10(8-12)14-16(5-7-19-14)13(17)11-4-6-18-9-11/h1-4,6,8-9,14H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVXLMOTDRAVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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